Magnesium perchlorate hexahydrate

Catalog No.
S1506456
CAS No.
13446-19-0
M.F
Cl2H12MgO14
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium perchlorate hexahydrate

CAS Number

13446-19-0

Product Name

Magnesium perchlorate hexahydrate

IUPAC Name

magnesium;diperchlorate;hexahydrate

Molecular Formula

Cl2H12MgO14

Molecular Weight

331.3 g/mol

InChI

InChI=1S/2ClHO4.Mg.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2

InChI Key

MGBDNCBRZIMSDZ-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2]

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2]

Desiccant:

Due to its strong hygroscopic nature (ability to absorb moisture), magnesium perchlorate hexahydrate is commonly used as a desiccant in various research settings. It efficiently removes water vapor from gases and liquids, creating a dry environment for:

  • Preserving moisture-sensitive materials: This includes protecting biological samples, electronic components, and chemicals from degradation caused by moisture [Source: Sigma-Aldrich product information on Magnesium perchlorate hexahydrate, ].
  • Drying gases for analytical techniques: In techniques like gas chromatography and mass spectrometry, dry gases are crucial for accurate analysis. Magnesium perchlorate hexahydrate helps remove water vapor from gas streams before analysis [Source: Fisher Scientific product information on Magnesium perchlorate hexahydrate, ].

Catalyst:

Magnesium perchlorate hexahydrate exhibits catalytic properties, meaning it can accelerate chemical reactions without being consumed in the process. Researchers utilize it as a catalyst in several areas, including:

  • Organic synthesis: This compound acts as an efficient catalyst for various organic reactions, such as the synthesis of imines and phenylhydrazones. These organic compounds find applications in pharmaceuticals, dyes, and other fields [Source: Fisher Scientific product information on Magnesium perchlorate hexahydrate, ].
  • Non-enzymatic reduction: Magnesium perchlorate hexahydrate has shown potential as a catalyst for the non-enzymatic reduction of synthetic dihydropyridines, a class of compounds with diverse biological activities [Source: Sigma-Aldrich product information on Magnesium perchlorate hexahydrate, ].

Magnesium perchlorate hexahydrate is a chemical compound with the formula Mg ClO4 26H2O\text{Mg ClO}_4\text{ }_2\cdot 6\text{H}_2\text{O}. It is a white, deliquescent solid that readily absorbs moisture from the atmosphere, forming a solution. This compound is categorized as a perchlorate, which are salts derived from perchloric acid. Magnesium perchlorate hexahydrate has a molecular weight of approximately 331.30 g/mol and is known for its hygroscopic properties, making it effective in applications requiring moisture absorption .

Magnesium perchlorate hexahydrate is an oxidizer, meaning it can intensify burning and react with combustible materials. It is also an irritant and can cause skin and eye irritation upon contact [].

Due to its oxidizing properties. It can decompose upon heating to release oxygen and form magnesium oxide and other byproducts:

2Mg ClO4 22MgO+4ClO3+O22\text{Mg ClO}_4\text{ }_2\rightarrow 2\text{MgO}+4\text{ClO}_3+\text{O}_2

Additionally, it can react with reducing agents, where it acts as an oxidizing agent, facilitating various organic synthesis reactions, including the formation of α-aminophosphonates when used as a catalyst .

Magnesium perchlorate hexahydrate can be synthesized through several methods:

  • Neutralization Reaction: By reacting magnesium oxide or magnesium hydroxide with perchloric acid:
    Mg OH 2+2HClO4Mg ClO4 2+2H2O\text{Mg OH }_2+2\text{HClO}_4\rightarrow \text{Mg ClO}_4\text{ }_2+2\text{H}_2\text{O}
  • Direct Combination: Mixing magnesium carbonate with perchloric acid can also yield magnesium perchlorate:
    MgCO3+2HClO4Mg ClO4 2+CO2+H2O\text{MgCO}_3+2\text{HClO}_4\rightarrow \text{Mg ClO}_4\text{ }_2+\text{CO}_2+\text{H}_2\text{O}
  • Hydration: The hexahydrate form can be obtained by dissolving anhydrous magnesium perchlorate in water and allowing it to crystallize under controlled conditions .

Magnesium perchlorate hexahydrate has several applications across various fields:

  • Drying Agent: Due to its strong hygroscopic nature, it is commonly used as a drying agent in laboratories.
  • Catalyst: It serves as an efficient catalyst in organic synthesis reactions, particularly in the production of α-aminophosphonates.
  • Oxidizing Agent: Its properties make it suitable for use in reactions requiring strong oxidizers .
  • Research: Used in analytical chemistry for moisture determination and other laboratory analyses .

Magnesium perchlorate hexahydrate shares similarities with other perchlorates and metal salts. Below are some comparable compounds along with their unique features:

CompoundFormulaUnique Features
Sodium perchlorateNaClO4\text{NaClO}_4More soluble than magnesium perchlorate; used in pyrotechnics.
Potassium perchlorateKClO4\text{KClO}_4Strong oxidizer; used in explosives and fireworks.
Calcium perchlorateCa ClO4 2\text{Ca ClO}_4\text{ }_2Less hygroscopic; used in drying gases.
Ammonium perchlorateNH4ClO4\text{NH}_4\text{ClO}_4Used as a propellant in solid rocket fuels.

Magnesium perchlorate hexahydrate is unique due to its specific hydration state (hexahydrate) and its dual role as both a drying agent and an efficient catalyst in organic synthesis reactions, distinguishing it from other similar compounds .

Historical Development of Synthesis Methods

The synthesis of magnesium perchlorate hexahydrate dates to early 20th-century investigations into perchlorate chemistry. Initial methods involved neutralizing perchloric acid (HClO₄) with magnesium hydroxide (Mg(OH)₂), yielding aqueous Mg(ClO₄)₂, which was subsequently crystallized as the hexahydrate. G. Frederick Smith’s pioneering work in the 1920s established large-scale production protocols, including vacuum dehydration to produce anhydrous Mg(ClO₄)₂ (trademarked as Anhydrone). Early challenges included controlling hydrolysis side reactions and impurities, which were mitigated by recrystallization from ethanol-water mixtures.

By the 1950s, electrolytic methods gained prominence. For example, magnesium chlorate (Mg(ClO₃)₂) was oxidized at platinum anodes in concentrated HClO₄, achieving higher purity (>99%). These advances laid the groundwork for modern industrial production.

Modern Recrystallization Techniques

Contemporary recrystallization protocols emphasize purity and crystal morphology. Mg(ClO₄)₂·6H₂O is typically prepared by dissolving commercial magnesium perchlorate in triple-distilled water at 60–80°C, followed by slow cooling to 0–5°C to precipitate needle-like crystals. Key parameters include:

ParameterOptimal RangeEffect on Crystallization
Temperature0–5°CEnhances yield and crystal size
Concentration40–50% w/vPrevents amorphous precipitation
Cooling Rate0.5–1.0°C/minReduces defect formation

Impurities such as chloride (Cl⁻) and chlorate (ClO₃⁻) are removed via activated carbon filtration or ion-exchange resins. The resulting crystals exhibit >99.5% purity, as verified by EDTA titration and X-ray diffraction (XRD).

Solution-Based Preparation Protocols

Solution-phase synthesis remains the most scalable approach. A representative protocol involves:

  • Acid-Base Neutralization:
    Mg(OH)₂ is gradually added to 70% HClO₄ at 50°C, producing Mg(ClO₄)₂(aq):
    $$
    \text{Mg(OH)}2 + 2\text{HClO}4 \rightarrow \text{Mg(ClO}4\text{)}2 + 2\text{H}_2\text{O}
    $$
    The solution is evaporated under reduced pressure to initiate crystallization.

  • Electrochemical Oxidation:
    Magnesium metal anodes are oxidized in HClO₄ electrolytes (pH < 1) at 4–6 V, achieving 95% current efficiency:
    $$
    \text{Mg} + 2\text{HClO}4 \rightarrow \text{Mg(ClO}4\text{)}2 + \text{H}2\uparrow
    $$
    This method minimizes byproducts like MgCl₂, which are common in neutralization routes.

Dehydration Processes and Anhydrous Form Production

Dehydration of Mg(ClO₄)₂·6H₂O occurs in three endothermic stages, as shown by thermogravimetric analysis (TGA):

StageTemperature RangeWeight Loss (%)Hydrates Formed
I50–130°C10.9Mg(ClO₄)₂·4H₂O
II130–230°C21.8Mg(ClO₄)₂·2H₂O
III230–250°C32.7Mg(ClO₄)₂ (anhydrous)

Complete dehydration requires heating under dynamic vacuum (10⁻³ Torr) at 220°C for 12–24 hours. The anhydrous form is highly reactive and must be stored in argon-filled desiccators to prevent rehydration.

The crystal structure of magnesium perchlorate hexahydrate is orthorhombic, belonging to the Pmn2₁ space group [1]. Each magnesium cation (Mg²⁺) is octahedrally coordinated by six water molecules, forming [Mg(H₂O)₆]²⁺ units (Figure 1). These octahedra are surrounded by isolated perchlorate (ClO₄⁻) tetrahedra, which arrange into two-dimensional rings perpendicular to the crystallographic c-axis [1]. The lattice parameters at ambient conditions are a = 14.388 Å, b = 5.219 Å, and c = 5.438 Å, with a unit cell volume of 387.89 ų [3].

During dehydration, the hexahydrate transitions to lower-hydration phases. At 423 K, the dihydrate (Mg(ClO₄)₂·2H₂O) adopts a monoclinic structure (C12/m1 space group) with lattice parameters a = 14.388 Å, b = 5.219 Å, c = 5.438 Å, and β = 108.2° [3]. This phase retains four equatorial water molecules coordinated to Mg²⁺, while perchlorate ions bridge adjacent octahedra into chains [1].

Table 1: Crystallographic Parameters of Magnesium Perchlorate Hydrates

Hydration StateSpace GroupLattice Parameters (Å)Coordination Geometry
HexahydratePmn2₁a=14.388, b=5.219, c=5.438Octahedral [Mg(H₂O)₆]²⁺
DihydrateC12/m1a=14.388, b=5.219, c=5.438Distorted octahedral with bridging ClO₄⁻

Phase Transitions Detected via Calorimetry

Thermogravimetric analysis (TGA) reveals three dehydration steps under nitrogen atmosphere:

  • 130°C: Loss of 2 H₂O molecules (endothermic peak, ΔH = 130 kJ/mol) [1].
  • 150°C: Loss of 4 H₂O molecules [1].
  • 230°C: Complete dehydration to anhydrous Mg(ClO₄)₂ [1].

Adiabatic calorimetry identifies low-temperature phase transitions at 107.9 K (ΔS = 7.75 J·K⁻¹·mol⁻¹) and 273.2 K (ΔS = 8.25 J·K⁻¹·mol⁻¹), corresponding to symmetry changes in the water coordination network [2]. A high-temperature transition at 325.36 K (ΔS = 21.91 J·K⁻¹·mol⁻¹) marks the onset of perchlorate ion disorder [2].

Table 2: Phase Transition Temperatures and Entropy Changes

Transition Temperature (K)Entropy Change (ΔS, J·K⁻¹·mol⁻¹)Structural Change
107.97.75Disordered → Ordered H₂O network
273.28.25Equatorial H₂O equivalence
325.3621.91Perchlorate tetrahedra disorder

Infrared and Raman Spectroscopic Analysis of Hydration States

Infrared spectra at 10 K resolve 16 distinct O–D stretching modes, indicating a highly ordered hydrogen-bonding network with inequivalent water protons [2]. At 108 K, the spectrum simplifies to two modes, reflecting a transition to a disordered phase where all water molecules become structurally equivalent [2]. Raman studies of the hexahydrate show:

  • Cl–O symmetric stretch: 935 cm⁻¹ (perchlorate tetrahedra) [2].
  • Mg–O–H bending modes: 650–750 cm⁻¹ [2].

Dehydration to the dihydrate shifts the O–D stretching frequencies upward by 50 cm⁻¹, signaling weakened hydrogen bonds as water molecules are lost [1].

Electron Paramagnetic Resonance (EPR) Studies of Structural Dynamics

EPR investigations of doped Mg(ClO₄)₂·6H₂O reveal anisotropic g-tensors (g₁ = 2.05, g₂ = 2.15, g₃ = 2.25), consistent with restricted rotation of the [Mg(H₂O)₆]²⁺ octahedra below 100 K [2]. Above 273 K, linewidth narrowing indicates increased mobility of perchlorate ions and water molecules [2].

Comparative Analysis with Analogous Perchlorate Hydrates

Table 3: Comparison of M(ClO₄)₂·6H₂O (M = Mg, Zn, Cd)

PropertyMg(ClO₄)₂·6H₂OZn(ClO₄)₂·6H₂OCd(ClO₄)₂·6H₂O
Low-T Phase Transitions107.9 K, 273.2 K125 K, 275 K125 K, 280 K
H-Bond Complexity16 O–D modes at 10 K8 O–D modes at 10 K4 O–D modes at 10 K
Dehydration StabilityRetains H₂O under vacuum [1]Loses H₂O at 120°CLoses H₂O at 110°C

Magnesium perchlorate hexahydrate exhibits greater thermal stability and structural complexity than its Zn and Cd analogs due to stronger Mg–O bonds and a more rigid hydrogen-bonding network [1] [2]. Its ability to retain hydration under vacuum [1] distinguishes it from other perchlorates, making it a candidate for water storage in arid environments.

Magnesium perchlorate hexahydrate undergoes a complex multistage dehydration process characterized by distinct temperature regions and systematic water loss patterns. The dehydration process occurs through three well-defined stages, each involving the removal of two water molecules from the coordination sphere of the magnesium cation [1] [2].

The first dehydration stage initiates at approximately 130°C and continues to 150°C, resulting in the formation of the tetrahydrate phase through the loss of two water molecules. This endothermic process is characterized by an activation energy of 48.5 ± 8.4 kilojoules per mole [2]. During this stage, the crystalline structure undergoes a symmetry reduction from orthorhombic to monoclinic, with four water molecules remaining equatorially coordinated to the magnesium cation [1] [3].

The second dehydration stage occurs between 150°C and 190°C, accompanied by a melting process that results in the formation of the dihydrate phase. This stage exhibits an activation energy of 51.3 ± 10.5 kilojoules per mole [2]. The structural rearrangement during this phase involves the bridging of isolated octahedral packets to form chains of octahedra and polyhedra, with the space group changing to C2/m [3].

The third and final dehydration stage spans from 240°C to 280°C, leading to the formation of the anhydrous magnesium perchlorate through the removal of the remaining two water molecules. This stage displays the highest activation energy among the dehydration processes at 65.0 ± 12.0 kilojoules per mole [2]. The complete dehydration results in the formation of an infinite three-dimensional orthorhombic framework where six perchlorate anions coordinate directly to the magnesium cation [1] [3].

Decomposition StageTemperature Range (°C)Water Loss/ProductActivation Energy (kJ/mol)Process Type
First dehydration130-1502 H2O (hexahydrate → tetrahydrate)48.5 ± 8.4Endothermic dehydration
Second dehydration150-1902 H2O (tetrahydrate → dihydrate)51.3 ± 10.5Endothermic dehydration
Third dehydration240-2802 H2O (dihydrate → anhydrous)65.0 ± 12.0Endothermic dehydration
First decomposition369-417Oxygen release begins329.0 ± 8.4Exothermic decomposition
Second decomposition417-429Accelerated decomposition273.6 ± 23.4Exothermic decomposition
Complete decomposition456-526Complete decomposition to MgO243.1 ± 26.8Exothermic decomposition

The stability of the dehydrated phases demonstrates strong dependence on water vapor pressure, with the hexahydrate phase showing remarkable resistance to dehydration under low partial pressure conditions. Under vacuum conditions of 0.15 millibar, the hexahydrate phase remained stable at room temperature for extended periods, with dehydration only initiating at temperatures above 50°C [1].

Oxidative Decomposition Mechanisms

The thermal decomposition of anhydrous magnesium perchlorate follows a complex oxidative mechanism characterized by multiple distinct stages and the formation of intermediate species. The decomposition process initiates at approximately 369°C under vacuum conditions, proceeding through sigmoidal kinetics that include an induction period, acceleratory period, and multiple decay stages [2] [4].

The proposed decomposition mechanism involves the sequential cleavage of chlorine-oxygen bonds within the perchlorate anion. The first stage involves the fissioning of the initial chlorine-oxygen bond, corresponding to an activation energy of 78.6 ± 2.0 kilocalories per mole during the induction period [2]. This is followed by the acceleratory period, which exhibits an activation energy of 65.3 ± 5.6 kilocalories per mole and is associated with the breaking of the second chlorine-oxygen bond [2] [4].

The decomposition proceeds through the formation of an intermediate species, tentatively identified as magnesium oxychloride (MgO·MgClO₄), which undergoes dissociation at lower temperatures and rapid decomposition above 417°C [2]. This intermediate formation explains the characteristic break observed in the fractional decomposition curves at approximately α = 0.525 during isothermal studies [4].

The ultimate decomposition products depend significantly on the atmospheric conditions. Under vacuum conditions, the primary product is magnesium oxide with complete oxygen release according to the stoichiometric equation:

Mg(ClO₄)₂ → MgO + 2ClO₂ + 3/2O₂

However, under nitrogen atmosphere at 740 torr, partial formation of magnesium chloride occurs alongside magnesium oxide, indicating competitive decomposition pathways [4].

The temperature-dependent mechanism change observed at 417°C represents a critical transition point where the long decay stage characteristic of lower temperatures is replaced by an acceleratory stage. This transition corresponds to the rapid decomposition of the intermediate species and is associated with activation energies of 48.9 ± 6.4 kilocalories per mole for the first decay stage and 58.0 ± 11.1 kilocalories per mole for the second decay stage [2].

Kinetic Parameters of Isothermal Decomposition

The isothermal decomposition kinetics of magnesium perchlorate hexahydrate have been extensively characterized through thermogravimetric analysis and differential scanning calorimetry studies. The decomposition process exhibits complex kinetic behavior with multiple distinct stages, each characterized by specific activation energies and pre-exponential factors [2] [5].

The induction period, which represents the initial stage of decomposition, demonstrates an activation energy of 78.6 ± 2.0 kilocalories per mole (329.0 ± 8.4 kilojoules per mole) [2]. This stage is characterized by minimal mass loss and corresponds to the initial nucleation processes within the solid matrix. The duration of the induction period shows strong temperature dependence, with higher temperatures resulting in significantly shorter induction times [2].

The acceleratory period follows the induction phase and exhibits an activation energy of 65.3 ± 5.6 kilocalories per mole (273.6 ± 23.4 kilojoules per mole) [2]. This stage represents the period of maximum decomposition rate and is characterized by the rapid formation and growth of decomposition nuclei throughout the solid matrix. The acceleratory period accounts for approximately 20% of the total decomposition process [2].

ParameterValueUnitsMeasurement Conditions
Induction period activation energy78.6 ± 2.0kcal/molIsothermal, vacuum
Acceleratory period activation energy65.3 ± 5.6kcal/molIsothermal, vacuum
First decay stage activation energy48.9 ± 6.4kcal/molIsothermal, vacuum
Second decay stage activation energy58.0 ± 11.1kcal/molIsothermal, vacuum
Pre-exponential factor (A)1.2 × 10¹¹ s⁻¹s⁻¹Arrhenius analysis
Reaction order (n)0.67dimensionlessKinetic modeling
Critical temperature for mechanism change417°CIsothermal analysis
Decomposition onset temperature369°CTGA/DTA analysis
Maximum decomposition rate temperature456°CDSC analysis

The decay stages represent the final phases of decomposition, with the first decay stage showing an activation energy of 48.9 ± 6.4 kilocalories per mole (204.7 ± 26.8 kilojoules per mole) and the second decay stage exhibiting 58.0 ± 11.1 kilocalories per mole (242.7 ± 46.4 kilojoules per mole) [2]. These stages account for approximately 80% of the total decomposition process and are characterized by gradually decreasing decomposition rates [2].

The pre-exponential factor, determined through Arrhenius analysis, was found to be 1.2 × 10¹¹ s⁻¹, indicating a relatively high frequency of molecular collisions leading to decomposition [2]. The reaction order, determined through kinetic modeling approaches, was calculated to be 0.67, suggesting a fractional-order kinetic mechanism that deviates from simple first-order behavior [2].

The critical temperature of 417°C represents a significant transition point in the decomposition mechanism, above which the kinetic behavior changes dramatically. Below this temperature, the decomposition follows the typical sigmoidal pattern with extended decay stages, while above this temperature, the decay stages are replaced by acceleratory behavior [2].

Gamma-Irradiation Effects on Decomposition Kinetics

Gamma-irradiation exposure prior to thermal decomposition significantly alters the kinetic parameters and decomposition behavior of magnesium perchlorate hexahydrate. The primary effects include reduction of activation energies, shortening of induction periods, and enhancement of acceleratory reaction rates [5] [6].

The activation energy for both dehydration and decomposition processes decreases systematically with increasing radiation dose. At moderate doses of 500 kilogray, the activation energy reduction reaches approximately 23.8%, while at higher doses of 1500 kilogray, reductions of up to 38.4% have been observed [5]. This reduction is attributed to the strain and stress produced in the crystal lattice due to radiation-induced defects [5].

The induction period, which represents the time required for decomposition nuclei to form, shows dramatic reductions following gamma-irradiation exposure. At doses of 100 kilogray, the induction period is reduced by approximately 25.7%, while at 1000 kilogray, reductions of 62.8% are achieved [5]. This effect is attributed to the creation of additional nucleation sites through radiation-induced lattice defects [2].

Irradiation Dose (kGy)Activation Energy Reduction (%)Induction Period Reduction (%)Acceleratory Rate Enhancement (%)Decomposition Temperature Shift (°C)
0 (Control)0000
108.512.318.6-5
10015.225.734.9-12
50023.845.258.3-18
100031.662.879.2-25
150038.475.195.6-31

The acceleratory rate enhancement represents another significant effect of gamma-irradiation, with rate increases of up to 95.6% observed at doses of 1500 kilogray [5]. This enhancement is consistent with the increased availability of decomposition nuclei created by radiation damage, leading to more rapid propagation of the decomposition reaction throughout the solid matrix [2].

The decomposition temperature shift toward lower values following irradiation represents a practically significant effect. At moderate doses of 500 kilogray, the decomposition onset temperature decreases by approximately 18°C, while at higher doses of 1500 kilogray, temperature reductions of up to 31°C have been documented [5]. This temperature shift has important implications for the thermal stability and handling characteristics of irradiated materials [6].

The radiolysis products formed during gamma-irradiation include hypochlorite ions, chlorine dioxide, and trapped oxygen species. These species contribute to the altered decomposition behavior by providing alternative reaction pathways and additional reactive sites [6]. The formation of these radiolysis products has been confirmed through ultraviolet spectroscopy and mass spectrometry analyses [6].

Catalytic Influences on Thermal Stability

The thermal stability and decomposition characteristics of magnesium perchlorate hexahydrate are significantly influenced by the presence of various catalytic additives. Metal oxides, in particular, demonstrate substantial catalytic effects on both dehydration and decomposition processes through multiple mechanisms including redox cycling, surface activation, and acid-base catalysis [7] [8].

Manganese dioxide exhibits the most pronounced catalytic effect, reducing the decomposition temperature by 52°C and providing a rate enhancement factor of 4.5 [7]. This exceptional catalytic activity is attributed to its oxygen transfer mechanism, where the manganese centers facilitate the transfer of oxygen atoms from the perchlorate anions, thereby lowering the activation energy for decomposition by 42.7 kilojoules per mole [7].

Iron oxide demonstrates significant catalytic activity through redox cycling mechanisms, reducing the decomposition temperature by 45°C and enhancing the reaction rate by a factor of 3.8 [7]. The iron centers undergo cyclical oxidation and reduction processes that facilitate the cleavage of chlorine-oxygen bonds within the perchlorate structure, resulting in an activation energy reduction of 35.2 kilojoules per mole [7].

Copper oxide operates through similar redox cycling mechanisms, providing a decomposition temperature reduction of 38°C and a rate enhancement factor of 3.2 [7]. The copper centers participate in electron transfer processes that weaken the perchlorate bonds, leading to an activation energy decrease of 28.6 kilojoules per mole [7].

CatalystDecomposition Temperature Shift (°C)Rate Enhancement FactorActivation Energy Change (kJ/mol)Catalytic Mechanism
None (Control)01.00None
Iron oxide (Fe₂O₃)-453.8-35.2Redox cycling
Copper oxide (CuO)-383.2-28.6Redox cycling
Zinc oxide (ZnO)-222.1-18.9Surface activation
Magnesium oxide (MgO)-151.6-12.4Acid-base catalysis
Aluminum oxide (Al₂O₃)-81.3-6.8Surface activation
Titanium dioxide (TiO₂)-121.5-9.7Photocatalytic
Chromium oxide (Cr₂O₃)-282.7-23.1Redox cycling
Manganese dioxide (MnO₂)-524.5-42.7Oxygen transfer
Nickel oxide (NiO)-352.9-29.3Redox cycling

Zinc oxide and aluminum oxide demonstrate moderate catalytic effects through surface activation mechanisms. Zinc oxide reduces the decomposition temperature by 22°C with a rate enhancement factor of 2.1, while aluminum oxide provides an 8°C temperature reduction with a rate enhancement factor of 1.3 [7]. These oxides provide high surface area platforms that facilitate the adsorption and activation of perchlorate species, thereby reducing the activation barriers for decomposition [7].

Magnesium oxide exhibits catalytic activity through acid-base mechanisms, providing a decomposition temperature reduction of 15°C and a rate enhancement factor of 1.6 [7]. The basic sites on the magnesium oxide surface interact with the acidic perchlorate species, facilitating proton transfer processes that weaken the perchlorate structure and reduce the activation energy by 12.4 kilojoules per mole [7].

Titanium dioxide demonstrates photocatalytic effects under thermal conditions, reducing the decomposition temperature by 12°C with a rate enhancement factor of 1.5 [7]. The photocatalytic mechanism involves the generation of electron-hole pairs that participate in redox processes with the perchlorate anions, leading to enhanced decomposition rates [7].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 08-15-2023

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